molecular formula C34H29FN2O3 B12206809 C34H29FN2O3

C34H29FN2O3

Cat. No.: B12206809
M. Wt: 532.6 g/mol
InChI Key: MVYSFFSQSXTJJT-UHFFFAOYSA-N
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Description

The compound with the molecular formula C34H29FN2O3 is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C34H29FN2O3 typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core aromatic structure through a series of condensation reactions.

    Introduction of Functional Groups:

    Final Assembly: The final step includes the coupling of intermediate compounds to form the complete structure of .

Industrial Production Methods

Industrial production of This compound often employs optimized reaction conditions to maximize yield and purity. These conditions may include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the desired reaction kinetics.

    Catalysts: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification techniques such as chromatography and recrystallization to obtain high-purity .

Chemical Reactions Analysis

Types of Reactions

C34H29FN2O3: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles such as halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

C34H29FN2O3: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which C34H29FN2O3 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound can influence various molecular pathways, leading to changes in cellular functions and physiological outcomes.

Comparison with Similar Compounds

C34H29FN2O3: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    C34H29ClN2O3: A chlorinated analog with different chemical reactivity and biological activity.

    C34H29BrN2O3: A brominated analog with distinct physical and chemical properties.

    C34H29IN2O3: An iodinated analog with unique applications in medical imaging and diagnostics.

The uniqueness of This compound

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C34H29FN2O3

Molecular Weight

532.6 g/mol

IUPAC Name

5-benzoyl-6-(4-fluorophenyl)-9-(4-methoxyphenyl)-3-methyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H29FN2O3/c1-21-8-17-28-30(18-21)37(34(39)24-6-4-3-5-7-24)33(23-9-13-26(35)14-10-23)32-29(36-28)19-25(20-31(32)38)22-11-15-27(40-2)16-12-22/h3-18,25,33,36H,19-20H2,1-2H3

InChI Key

MVYSFFSQSXTJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F)C(=O)CC(C3)C6=CC=C(C=C6)OC

Origin of Product

United States

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